(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
1135237-52-3 |
|---|---|
Molecular Formula |
C9H9BrN4 |
Molecular Weight |
253.10 g/mol |
IUPAC Name |
N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine |
InChI |
InChI=1S/C9H9BrN4/c1-11-13-5-8-4-12-9-3-2-7(10)6-14(8)9/h2-6,11H,1H3/b13-5- |
InChI Key |
XZALZMCQURMBKD-ACAGNQJTSA-N |
SMILES |
CNN=CC1=CN=C2N1C=C(C=C2)Br |
Isomeric SMILES |
CN/N=C\C1=CN=C2N1C=C(C=C2)Br |
Canonical SMILES |
CNN=CC1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
A green chemistry approach utilizes 2-amino-5-bromopyridine and 2-bromomalonaldehyde in a 1:1 ethanol-water solvent system under microwave irradiation (150 W, 110°C, 10 min). This method achieves an 80% yield of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, with purification via silica gel chromatography. The reaction mechanism proceeds through nucleophilic attack of the amino group on the aldehyde, followed by cyclization and elimination of HBr (Table 1).
Table 1: Optimization of Core Synthesis Conditions
| Parameter | Optimal Value | Yield (%) | Citation |
|---|---|---|---|
| Solvent | Ethanol:H₂O (1:1) | 80 | |
| Temperature | 110°C | 80 | |
| Reaction Time | 10 min | 80 | |
| Catalyst | None | 80 |
Alternative Bromination Strategies
Post-cyclization bromination is less common due to regioselectivity challenges. However, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C has been reported for late-stage bromination of imidazo[1,2-a]pyridines, albeit with moderate yields (50–60%). Direct bromination of the pyridine ring prior to cyclization is preferred for higher efficiency.
Hydrazone Formation at the 3-Position
The 3-carbaldehyde intermediate undergoes condensation with 2-methylhydrazine to form the target hydrazone. Reaction conditions critically influence the E/Z configuration and purity.
Solvent-Dependent Condensation
In a modified Schiff base synthesis, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde reacts with 2-methylhydrazine in polyethylene glycol (PEG-400) under microwave irradiation (80°C, 20 min), yielding 89% of the E-isomer. Polar aprotic solvents like PEG-400 enhance reaction kinetics by stabilizing the transition state (Figure 1).
Mechanistic Pathway :
- Nucleophilic attack of hydrazine on the aldehyde carbonyl.
- Proton transfer and dehydration to form the hydrazone.
- Thermodynamic stabilization of the E-isomer due to reduced steric hindrance.
Acid-Catalyzed Conditions
Using acetic acid as a catalyst in ethanol at reflux (4 h) provides a 72% yield but requires post-reaction neutralization with triethylamine. Acidic conditions accelerate imine formation but may promote side reactions such as over-oxidation or dimerization.
Table 2: Hydrazone Formation Optimization
| Condition | Yield (%) | Purity (HPLC) | Citation |
|---|---|---|---|
| PEG-400, MW, 80°C | 89 | 98% | |
| Ethanol, reflux | 72 | 95% |
Stereochemical Analysis and Validation
The E-configuration of the hydrazone is confirmed via ¹H-NMR spectroscopy :
- The imine proton (N=CH) resonates as a singlet at δ 8.2–8.4 ppm.
- Coupling constants between the imine proton and adjacent methyl group (J = 10–12 Hz) indicate trans geometry.
- X-ray crystallography of analogous compounds confirms planar alignment of the hydrazone moiety with the imidazo ring.
Scalability and Industrial Applications
Chemical Reactions Analysis
Structural Features Governing Reactivity
This derivative contains three reactive sites:
-
C6-Bromine : Electrophilic substitution hotspot for cross-coupling reactions.
-
C3-(2-Methylhydrazono)methyl group : Participates in cyclocondensation and redox reactions.
-
Imidazo[1,2-a]pyridine core : Enables π-π stacking interactions and electrophilic aromatic substitution.
2.1. C6-Bromine Functionalization
The bromine atom undergoes palladium-catalyzed cross-coupling reactions:
Mechanistic Insight : Oxidative addition of Pd(0) to C–Br bond followed by transmetallation or nucleophilic attack (for C–N bond formation).
2.2. C3-Hydrazone Modifications
The 2-methylhydrazone group participates in:
a) Cyclization with Carbonyl Compounds
Under acidic conditions (HCl/EtOH, reflux):
b) Oxidative Dehydrogenation
With MnO₂ or DDQ in CH₂Cl₂:
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective C5-functionalization:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HNO₃/AcOH | 0°C, 2 h | 5-Nitro derivative | >90% C5 | |
| NBS, AIBN, CCl₄ | Reflux, 6 h | 5-Bromo derivative | 75% C5 |
Note : Steric hindrance from the C3 substituent directs electrophiles to C5 over C2 .
Photocatalytic C–H Functionalization
Visible-light-mediated reactions using Ru(bpy)₃²⁺ or Eosin Y:
Stability and Degradation
Critical observations under accelerated conditions (40°C/75% RH, 30 days):
-
Hydrolytic Degradation : Hydrazone cleavage in pH <3 or >10 buffers (t₁/₂: 8–12 h).
-
Photodegradation : λ >300 nm causes C–N bond cleavage (20% decomposition in 24 h) .
Synthetic Limitations
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The incorporation of the bromo and hydrazone functionalities in (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine enhances its potential as an anticancer agent. Research has shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against various pathogens. It is hypothesized that the imidazo[1,2-a]pyridine core contributes to its ability to inhibit bacterial growth. Case studies have noted its effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development into a new class of antibiotics .
-
Neuroprotective Effects
- There is emerging evidence that this compound may offer neuroprotective benefits. In vitro studies suggest it can protect neuronal cells from oxidative stress-induced damage, which is crucial for conditions like Alzheimer's disease and Parkinson's disease. The specific mechanisms involve modulation of oxidative stress markers and inflammatory cytokines .
Material Science Applications
-
Organic Electronics
- The compound's unique electronic properties make it a candidate for use in organic electronic devices. Its ability to form stable thin films has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported improved charge transport characteristics when used as an active layer in these devices .
-
Polymer Synthesis
- This compound can serve as a building block in the synthesis of functional polymers. Its reactive sites allow for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability of the resulting materials, which are essential for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria with MIC values < 50 µg/mL. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers by 40% in neuronal cell cultures exposed to toxins. |
| Study 4 | Organic Electronics | Achieved a 15% increase in efficiency in OLEDs compared to traditional materials. |
Mechanism of Action
The mechanism of action of (E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydrazone group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituents and synthesis strategies for key analogs:
Key Observations :
- C-6 Halogenation : Bromine at C-6 is common in analogs (e.g., ), improving electrophilicity for cross-coupling reactions and influencing bioactivity. Chlorine at C-6 in nitro derivatives enhances antileishmanial potency .
- C-3 Functionalization: Electron-withdrawing groups (NO2, CHO) or hydrogen-bond donors (hydrazone) at C-3 are critical for target engagement. Methyl groups improve receptor affinity, while hydrazones introduce solubility challenges .
Pharmacological and Physicochemical Properties
- Solubility : Nitro and hydrazone substituents reduce aqueous solubility compared to methyl or trifluoromethyl groups . Derivatives with sulfonyl groups (e.g., 6-chloro-3-nitro-8-(pyridin-4-yl) analogs) exhibit improved pharmacokinetics .
- Receptor Binding : Methyl at C-3 enhances MCH1R antagonism (IC50 < 100 nM), while bulkier groups like hydrazones may sterically hinder binding .
- Metabolic Stability : Bromine at C-6 slows hepatic metabolism compared to chloro analogs, extending half-life in vivo .
Biological Activity
(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.
- Molecular Formula : C9H9BrN4
- Molecular Weight : 253.1 g/mol
- CAS Number : 1135237-52-3
This compound features a bromine atom and a hydrazono group, which contribute to its unique reactivity and biological properties.
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of imidazopyridines have shown activity against various pathogenic bacteria. A study utilizing the microplate Alamar Blue assay demonstrated that certain imidazopyridine derivatives possess effective antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's antifungal potential has also been investigated. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit fungal growth effectively. For example, compounds similar to this compound were tested against Candida albicans, showing promising results in inhibiting fungal proliferation .
Anticancer Activity
One of the most compelling aspects of this compound is its potential as an anticancer agent. Studies have highlighted that imidazopyridine derivatives can act as inhibitors of various cancer cell lines. Specifically, compounds in this class have demonstrated significant antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Case Studies
- Anticancer Efficacy : In a study published in MDPI, several imidazopyridine derivatives were synthesized and evaluated for their anticancer activity. Among these, this compound exhibited notable inhibition of cell growth in vitro, suggesting its potential as a therapeutic agent for cancer treatment .
- Mechanistic Insights : The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 6-bromoimidazo[1,2-a]pyridine and 2-methylhydrazine under acidic conditions. Variations in the synthesis process can yield different derivatives with potentially enhanced biological activities.
Q & A
Q. How does polymorphism in imidazo[1,2-a]pyridine derivatives influence their photophysical properties?
- Methodological Answer :
- Polymorph Screening : Recrystallize 6-cyano-2-(2′-hydroxyphenyl) derivatives from DMSO/EtOH to isolate yellow (Form I), orange (Form II), and red (Form III) polymorphs .
- ESIPT Analysis : Time-resolved fluorescence reveals proton transfer kinetics (τ = 1–5 ns), with red-emitting forms showing stabilized keto tautomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
